molecular formula C19H20N2O4S B021347 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione CAS No. 101931-00-4

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Katalognummer: B021347
CAS-Nummer: 101931-00-4
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: RMTFRGFLVHAYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 5-ethylpyridin-2-yl with ethylene oxide to form 2-(5-ethylpyridin-2-yl)-2-hydroxyethanol. This intermediate is then reacted with 4-(bromomethyl)benzyl chloride to form 4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl chloride. Finally, this compound is reacted with thiazolidine-2,4-dione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Halogenated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antidiabetic Effects :
    • Hydroxy Pioglitazone is recognized for its role as an insulin sensitizer. It acts on peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .
  • Anti-inflammatory Properties :
    • Research indicates that thiazolidinediones, including Hydroxy Pioglitazone, exhibit anti-inflammatory effects by modulating cytokine production and reducing macrophage infiltration in tissues. This property could be advantageous in treating inflammatory conditions associated with metabolic syndrome .
  • Cardiovascular Benefits :
    • The compound has been studied for its cardiovascular protective effects, potentially reducing the risk of atherosclerosis and other cardiovascular diseases by improving lipid profiles and reducing arterial stiffness .

Diabetes Management

Hydroxy Pioglitazone's primary application is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control when used as part of a comprehensive treatment plan that includes lifestyle modifications .

Potential in Cancer Therapy

Emerging research suggests that thiazolidinediones may have anticancer properties. Hydroxy Pioglitazone has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer models. This effect is attributed to its ability to induce apoptosis and inhibit angiogenesis .

Case Studies

  • Clinical Trials on Diabetes :
    • A multicenter clinical trial evaluated the efficacy of Hydroxy Pioglitazone in patients with type 2 diabetes inadequately controlled by metformin alone. Results indicated significant reductions in HbA1c levels compared to the placebo group, with an acceptable safety profile .
  • Inflammation and Metabolic Syndrome :
    • A study focused on patients with metabolic syndrome revealed that treatment with Hydroxy Pioglitazone led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential role in mitigating chronic inflammation associated with metabolic disorders .

Wirkmechanismus

The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, the compound can influence the expression of genes involved in metabolic pathways, leading to improved insulin sensitivity and reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pioglitazone: Another thiazolidinedione with similar biological activities.

    Rosiglitazone: Known for its effects on PPARs and used in the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones. Its unique combination of the pyridine and thiazolidine moieties may result in different pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-thiazolidine-2,4-dione
  • Molecular Formula : C28H31N3O3S
  • Molecular Weight : 489.63 g/mol
  • CAS Number : 952188-00-0

Thiazolidinediones (TZDs), including derivatives like this compound, primarily function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of PPAR-γ leads to:

  • Increased insulin sensitivity in peripheral tissues.
  • Enhanced glucose uptake by adipocytes and muscle cells.
  • Reduced hepatic glucose production.

Antidiabetic Effects

Research indicates that thiazolidinediones can significantly improve glycemic control in patients with type 2 diabetes. A study highlighted the compound's ability to:

  • Lower fasting plasma glucose levels.
  • Improve insulin sensitivity.
  • Reduce insulin resistance through modulation of gene expression related to glucose metabolism .

In Vivo Studies

In animal models, particularly C57BL/6 mice subjected to high-fat diets (HFD), the compound demonstrated:

  • Significant reductions in body weight.
  • Improvements in lipid profiles.
  • Decreased levels of inflammatory cytokines associated with obesity and insulin resistance .

Case Study Insights

A notable case study involved the administration of thiazolidinedione derivatives in diabetic mice, resulting in:

  • Enhanced endothelial function.
  • Increased levels of adiponectin, a hormone associated with insulin sensitivity.
    These findings suggest that the compound may not only manage blood sugar levels but also confer cardiovascular benefits .

Comparative Analysis of Thiazolidinediones

The following table summarizes the biological activities of various thiazolidinedione compounds, including our compound of interest:

Compound NamePPAR-γ AgonismInsulin Sensitivity ImprovementAnti-inflammatory EffectsReferences
PioglitazoneYesSignificantModerate
RosiglitazoneYesSignificantStrong
5-Ethyl DerivativeYesModerateModerate

Eigenschaften

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFRGFLVHAYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432066
Record name Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101931-00-4
Record name 2-Hydroxypioglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M77TY40AOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The N-oxide of racemic pioglitazone (935 mg, 2.54 mmol) was suspended in 12 mL CH2Cl2, then trifluoroacetic anhydride (TFAA, 1.49 mL, 12.69 mmol., 5 equiv.) was added and the reaction mixture was shaken at 50° C. After 24 h, an additional equivalent of TFAA was added and the vial was shaken for another 24 h. After the solvent and excess TFAA were evaporated, the resuting light yellow residue (1.922 g) was dissolved in 5 mL tetrahydrofuran (THF), and next a saturated NaHCO3 aqueous solution was added until gas evolution stopped (4 mL). The resulting solution was diluted with water (10 mL) and the mixture extracted with ethyl acetate (EtOAc, 3×20 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated to provide the alcohol in crude form. The crude alcohol was purified by preparative HPLC (0.1% TFA water/acetonitrile gradient). Fractions containing the pure product were neutralized by addition of triethylamine, combined, and evaporated to provide a residue. The residue was redissolved in EtOAc and the organic layer was washed with brine then dried over Na2SO4. Evaporation of the solvent gave pure 5-({p-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione as a white foam (434.8 mg, 1.17 mmol, 46% yield). LC-MS: 373 (M+1).
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step Two
Quantity
1.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

By following the same procedure as described in Example 1, methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate (10.0 g), thiourea (2.0 g) and sodium acetate (2.2 g) were allowed to undergo reaction in ethanol and hydrolysis was performed to give 5-{4-[2-(5-ethyl-2-pyridyl)-2-hydroxyethoxy]benzyl}-2,4-thiazolidinedione in the form of crystals. Yield of 6.2 g. Recrystallization from ethyl acetate-hexane produced colorless prisms. m.p. 129°-130° C.
Name
methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 2
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 3
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 4
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 5
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 6
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.